molecular formula C8H12N2 B154351 Mebanazine CAS No. 65-64-5

Mebanazine

Katalognummer B154351
CAS-Nummer: 65-64-5
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: HHRZAEJMHSGZNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mebanazine, also known as Actomol, is a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of chemicals . It was used in the past as an antidepressant in the 1960s, but has since been discontinued because of its hepatotoxic potential .


Molecular Structure Analysis

Mebanazine is a small molecule with the chemical formula C8H12N2 . Its molecular weight is approximately 136.198 g/mol . The structure of Mebanazine can be represented by various formats such as MOL, SDF, 3D-SDF, PDB, SMILES, and InChI .


Physical And Chemical Properties Analysis

Mebanazine has a molecular formula of C8H12N2 and a monoisotopic mass of 136.100052 Da . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP is 1.07, indicating its lipophilicity . The molar refractivity is 42.9±0.3 cm^3, and the polar surface area is 38 Å^2 .

Wissenschaftliche Forschungsanwendungen

Treatment of Central Nervous Diseases

Specific Scientific Field

Neurology and Psychiatry

Summary of the Application

Mebanazine is a Monoamine Oxidase (MAO) inhibitor, a class of drugs that have been used for over 60 years for the therapy of central nervous diseases . They are specifically efficacious in the treatment of major depressive disorders and treatment-resistant depression .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures for Mebanazine in the treatment of central nervous diseases are not detailed in the source. However, MAO inhibitors typically work by inhibiting the activity of one or both monoamine oxidase enzymes, leading to an increase in monoamine neurotransmitters (dopamine, norepinephrine and serotonin) in the brain .

Results or Outcomes

While the specific outcomes for Mebanazine are not detailed in the source, MAO inhibitors have been shown to be highly effective in the treatment of depression .

Treatment of Diabetes

Specific Scientific Field

Endocrinology

Summary of the Application

Mebanazine has been investigated for its hypoglycemic action in patients with diabetes .

Methods of Application or Experimental Procedures

In a study, insulin tolerance tests were carried out in six depressed patients before and after administration of Mebanazine . The hypoglycemic action of Mebanazine was further investigated in five patients from a diabetic clinic who were poorly controlled on sulfonylurea treatment .

Results or Outcomes

There was a significant reduction in blood glucose at all times of the glucose tolerance test five weeks after the addition of Mebanazine, 20 mg daily, to the regime . The mean glucose tolerance of four patients showed deterioration after discontinuation of Mebanazine .

Safety And Hazards

Mebanazine was withdrawn due to its hepatotoxic potential . It was previously used as an antidepressant, but its use was discontinued because of the risk of liver toxicity .

Relevant Papers

  • “Clinical Trial of Mebanazine—A New Monoamine Oxidase Inhibitor” published in The British Journal of Psychiatry .
  • "Hypoglycemic Action of Monoamineoxidase Inhibitors (MAOI’S)" .

Eigenschaften

IUPAC Name

1-phenylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRZAEJMHSGZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2126-84-3 (oxalate), 3979-76-8 (monosulfate)
Record name Mebanazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50859848
Record name (1-Phenylethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mebanazine

CAS RN

65-64-5
Record name Mebanazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebanazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebanazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mebanazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEBANAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5R55CJ4CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-bromoethylbenzene Compound 3a (8.0 mL, 58.0 mMol) was added to a solution of hydrazine hydrate Compound 3b (20 mL) in THF (80 mL) which was then heated to reflux for 8 hrs. The solvent was removed in vacito and Et2O (100 mL) was added. The organic layer was washed with brine, separated and dried over Na2SO4. The solvent was removed in vacuo to yield (1-phenyl-ethyl)-hydrazine Compound 3c as a pale yellow oil (5.8 g), used in the next step without purification. MS m/z 137 (M+H, 70%), 105 (M-NHNH2, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3a
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3b
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebanazine
Reactant of Route 2
Mebanazine
Reactant of Route 3
Mebanazine
Reactant of Route 4
Mebanazine
Reactant of Route 5
Mebanazine
Reactant of Route 6
Mebanazine

Citations

For This Compound
399
Citations
U Zor, J Mishkinsky, FG Sulman - Biochemical Pharmacology, 1965 - Elsevier
… effect of the monoamine oxidase inhibitor mebanazine (Actomol) on the blood sugar has … single injections of mebanazine, but continued for several days. Mebanazine does not affect the …
Number of citations: 8 www.sciencedirect.com
AM Barrett, VA Cullum - Journal of Pharmacy and Pharmacology, 1968 - academic.oup.com
… PROPRANOLOL AND MEBANAZINE exhibited potentiated responses throughout the dose … both mebanazine and propranolol was at no time greater than that with mebanazine alone. …
Number of citations: 21 academic.oup.com
U Zor, D Locker, M Schleider, FG Sulman - European Journal of …, 1967 - Elsevier
… In vitro, concentrations of mebanazine up to 4 × 10 −3 M did not … that mebanazine has a specific effect on the pituitary, and the in vivo inhibition of G-6-P-dehydrogenase by mebanazine …
Number of citations: 3 www.sciencedirect.com
AM Barrett - Journal of Pharmacy and Pharmacology, 1965 - academic.oup.com
… mebanazine, possible interactions between mebanazine, adrenaline, tolbutamide and insulin have been studied in rats. Mebanazine … In acute experiments, mebanazine appeared to …
Number of citations: 20 academic.oup.com
RA Moss, CE Powell - The Journal of Organic Chemistry, 1975 - ACS Publications
2-Azacycl [3.2. 2] azine (Imidazo [2, l, 5-cd] mdolizine, 8). In a 25-ml distillation flask, fitted with a short-path condenser, was placed a mixture of 2-azacycl [3.2. 2] azine-4-carboxylic acid (…
Number of citations: 8 pubs.acs.org
GC Bolton, LA Griffiths - Drug Metabolism and Disposition, 1979 - ASPET
The hydrazine drugs, [14C]pivhydrazine and [14C]mebanazine and the related compound [14C]benzylhydrazine were readily absorbed from the rat gut and the radioactivity was …
Number of citations: 8 dmd.aspetjournals.org
LA Frohman - Diabetes, 1971 - Am Diabetes Assoc
Intravenous injections of pargyline and mebanazine, both of which possess monoamine oxidase-inhibitor activity, resulted in an acute rise in plasma insulin in rats. A significant decline …
Number of citations: 6 diabetesjournals.org
SJG Gilmour - The British Journal of Psychiatry, 1965 - cambridge.org
At the time when this investigation was being considered (June, 1961) the efficacy of the monoamine oxidase inhibitors in the treatment of depressive illnesses was already well …
Number of citations: 5 www.cambridge.org
AM Barrett - Journal of Pharmacy and Pharmacology, 1970 - academic.oup.com
… (mebanazine) and non-hydrazine (tranylcypromine) types of enzyme inhibitor. A single dose of mebanazine … the mechanism of increased insulin sensitivity in mebanazine-treated rats. …
Number of citations: 4 academic.oup.com
JC Barker, IA Jan, MD Enoch - The British Journal of Psychiatry, 1965 - cambridge.org
… of mebanazine, were observed. Headache was the most frequently encountered side-effect in both the mebanazine and placebo groups, but in only one patient receiving mebanazine …
Number of citations: 7 www.cambridge.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.